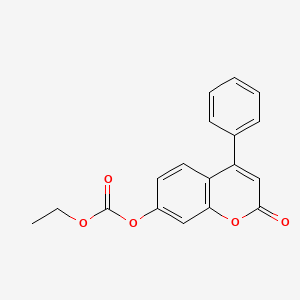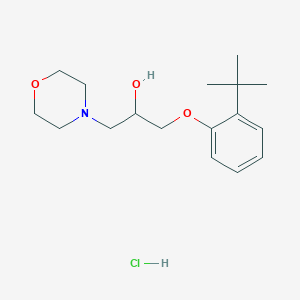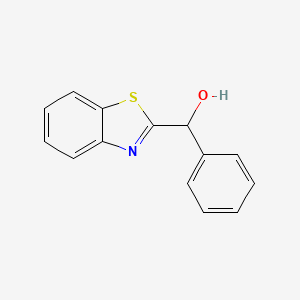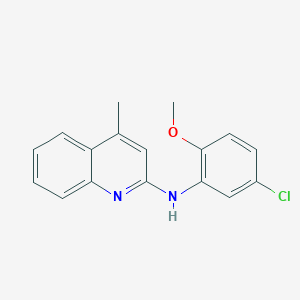
ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate, also known as coumarin-3-carboxylic acid ethyl ester, is a synthetic organic compound that belongs to the coumarin family. It is widely used in scientific research due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in vitro and in vivo. Furthermore, it has been found to induce apoptosis in cancer cells, while leaving normal cells unharmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate in lab experiments is its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential applications of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate in scientific research are vast. Some possible future directions for research include investigating its potential as a treatment for various inflammatory diseases, such as arthritis and asthma, as well as its potential as a cancer treatment. Additionally, further research could be conducted to better understand the mechanism of action of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate and to develop more effective synthesis methods.
Métodos De Síntesis
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonatearboxylate with phenyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate with a yield of up to 80%.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation and swelling in the body. Furthermore, ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
ethyl (2-oxo-4-phenylchromen-7-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-18(20)22-13-8-9-14-15(12-6-4-3-5-7-12)11-17(19)23-16(14)10-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGYEVGPSATGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)
![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)